

# Application Notes and Protocols for 5-ROX-SE Oligonucleotide Labeling

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## Compound of Interest

Compound Name: 5-ROX-SE  
Cat. No.: B1493965

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## Introduction

5-Carboxy-X-rhodamine, succinimidyl ester (**5-ROX-SE**) is a fluorescent dye widely utilized for labeling oligonucleotides, particularly in applications such as real-time PCR, DNA sequencing, and hybridization probes.[1][2][3] The succinimidyl ester (SE) moiety of 5-ROX reacts with primary amino groups to form a stable amide bond.[4][5] This protocol outlines the post-synthesis conjugation of **5-ROX-SE** to an oligonucleotide modified with a primary amine.[3]

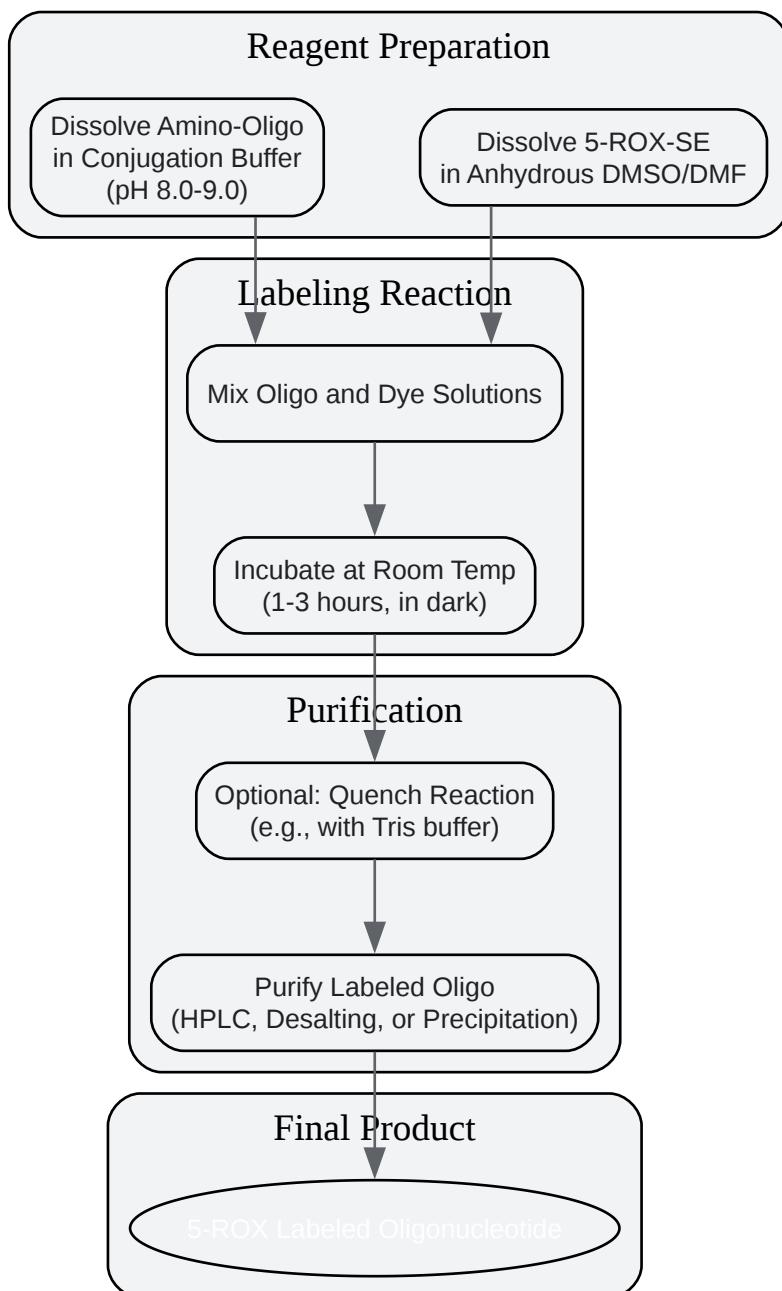
Carboxy-X-rhodamine (ROX) is a red fluorescent dye with an absorbance maximum around 575-588 nm and an emission maximum in the range of 602-608 nm.[1][3] Due to its spectral properties, it is often used as a passive reference dye in qPCR to normalize fluorescent signals and correct for well-to-well variations.[3] The labeling process requires an oligonucleotide with a primary amine, typically introduced at the 5' or 3' end, or internally, via an amino-modifier during synthesis.[3]

## Quantitative Data Summary

The following table summarizes the key quantitative parameters for the **5-ROX-SE** oligonucleotide labeling protocol. These values are general recommendations and may require optimization for specific oligonucleotides and applications.

| Parameter                      | Recommended Value/Range                           | Notes                                                                                                                       |
|--------------------------------|---------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------|
| <b>Reagents</b>                |                                                   |                                                                                                                             |
| 5-ROX-SE Stock Solution        | 1-10 mg/mL (approx. 1.9-19 mM)                    | Dissolved in anhydrous DMSO or DMF. <a href="#">[6]</a> <a href="#">[7]</a> Prepare fresh.                                  |
| Amino-Modified Oligonucleotide | 0.3-0.8 mM                                        | Dissolved in conjugation buffer.                                                                                            |
| Conjugation Buffer             | 0.05-1 M Sodium Bicarbonate or Sodium Borate      | pH 8.0-9.0. <a href="#">[6]</a> <a href="#">[8]</a> Must be free of primary amines. <a href="#">[7]</a> <a href="#">[9]</a> |
| <b>Reaction Conditions</b>     |                                                   |                                                                                                                             |
| Molar Ratio (Dye:Oligo)        | 5:1 to 10:1                                       | An excess of the dye helps drive the reaction to completion. <a href="#">[7]</a>                                            |
| Reaction Temperature           | Room Temperature (~25°C) or 4°C                   | Room temperature reactions are typically faster. <a href="#">[6]</a>                                                        |
| Reaction Time                  | 1-3 hours to overnight                            | Reaction is often complete within 30 minutes to 2 hours.<br><a href="#">[6]</a> <a href="#">[9]</a>                         |
| <b>Purification</b>            |                                                   |                                                                                                                             |
| Post-Conjugation Cleanup       | Ethanol Precipitation, Desalting Columns, or HPLC | HPLC is recommended for high-purity applications. <a href="#">[9]</a> <a href="#">[10]</a>                                  |

## Experimental Workflow Diagram



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Caption: Experimental workflow for labeling an amino-modified oligonucleotide with **5-ROX-SE**.

## Detailed Experimental Protocol

This protocol is a general guideline for labeling an amino-modified oligonucleotide with **5-ROX-SE**.

## Materials:

- 5-ROX, SE (Succinimidyl Ester)
- Amine-modified oligonucleotide
- Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
- Conjugation Buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.5)
- Nuclease-free water
- Purification system (e.g., HPLC, desalting columns, or reagents for ethanol precipitation)
- Microcentrifuge tubes
- Vortexer and centrifuge
- Aluminum foil to protect from light

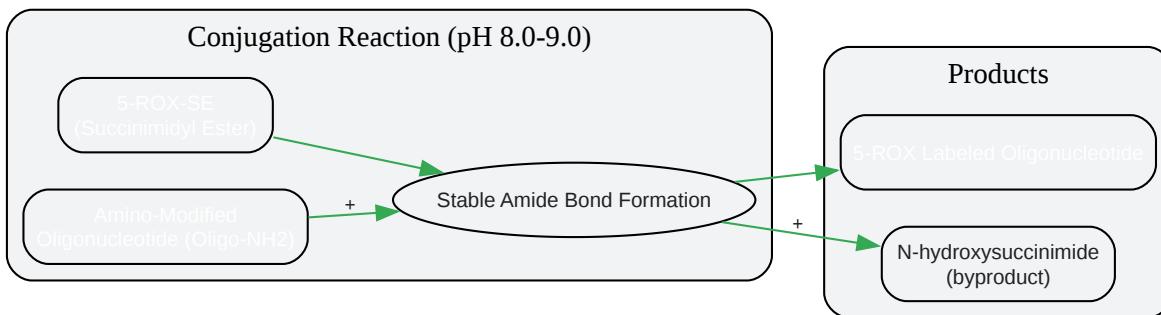
## Procedure:

- Preparation of Reagents:
  - Amino-Modified Oligonucleotide Solution: Dissolve the amine-modified oligonucleotide in the conjugation buffer to a final concentration of 0.3-0.8 mM. Ensure the buffer is free from any primary amines (e.g., Tris buffer), as these will compete with the oligonucleotide for reaction with the NHS ester.[7][9]
  - **5-ROX-SE** Stock Solution: Prepare a stock solution of **5-ROX-SE** by dissolving it in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[6][7] This solution should be prepared fresh before use. Keep the dye solution protected from light to prevent photobleaching.[6][7]
- Labeling Reaction:
  - In a microcentrifuge tube, combine the amino-modified oligonucleotide solution and the **5-ROX-SE** stock solution. The recommended molar ratio of dye to oligonucleotide is

between 5:1 and 10:1 to ensure efficient labeling.[7]

- Vortex the mixture gently to ensure thorough mixing.
- Incubate the reaction for 1-3 hours at room temperature.[6][9] Alternatively, the reaction can be carried out overnight at 4°C.[6] Protect the reaction tube from light by wrapping it in aluminum foil.
- Purification of the Labeled Oligonucleotide:
  - After the incubation period, it is crucial to remove the unreacted dye and any side products.[6] Several methods can be used for purification:
    - Ethanol Precipitation: This method will remove a significant portion of the unconjugated dye. Add 3M sodium acetate and cold ethanol to precipitate the oligonucleotide.[9] Centrifuge to pellet the oligonucleotide, wash with cold 70% ethanol, and resuspend in a suitable buffer.
    - Desalting Columns: Gel filtration or desalting spin columns can be used to separate the labeled oligonucleotide from the smaller, unreacted dye molecules.[6][8]
    - High-Performance Liquid Chromatography (HPLC): For applications requiring high purity, reverse-phase HPLC (RP-HPLC) is the recommended purification method.[9][10] This technique effectively separates the labeled oligonucleotide from the unlabeled oligonucleotide and free dye.[10][11]
- Storage:
  - Store the purified 5-ROX labeled oligonucleotide at -20°C, protected from light.[2][6] Avoid repeated freeze-thaw cycles.[6]

## Signaling Pathway Diagram (Reaction Mechanism)



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Caption: Reaction mechanism of **5-ROX-SE** with an amino-modified oligonucleotide.

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